An In-depth Technical Guide to the Solubility and Stability of Ethenyl Pyridine-4-Carboxylate
An In-depth Technical Guide to the Solubility and Stability of Ethenyl Pyridine-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethenyl pyridine-4-carboxylate, also known as vinyl pyridine-4-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a vinyl group, and a carboxylate ester, presents a unique combination of chemical functionalities that can be exploited in drug design and polymer chemistry. The pyridine moiety offers opportunities for hydrogen bonding and salt formation, potentially influencing its pharmacokinetic profile. The vinyl group serves as a reactive handle for polymerization and other chemical modifications.
Understanding the solubility and stability of Ethenyl pyridine-4-carboxylate is paramount for its successful application. Solubility dictates its behavior in various solvent systems, impacting formulation development, reaction kinetics, and purification processes. Stability, on the other hand, determines its shelf-life, degradation pathways, and potential for the formation of impurities, all of which are critical considerations in pharmaceutical development.
This technical guide provides a comprehensive overview of the solubility and stability of Ethenyl pyridine-4-carboxylate. In the absence of extensive experimental data for this specific molecule, this guide will leverage data from structurally similar compounds, namely Ethyl Pyridine-4-Carboxylate and 4-Vinylpyridine, to provide scientifically grounded predictions. Furthermore, this document details robust experimental protocols for determining these crucial physicochemical properties, empowering researchers to generate precise and reliable data for their specific applications.
Section 1: Solubility Profile of Ethenyl Pyridine-4-Carboxylate
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This section explores the theoretical and practical aspects of the solubility of Ethenyl pyridine-4-carboxylate.
Theoretical Considerations and Predictions
The solubility of Ethenyl pyridine-4-carboxylate is governed by the interplay of its constituent functional groups: the polar pyridine ring and carboxylate group, and the non-polar vinyl group.
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Impact of the Pyridine Ring and Carboxylate Group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylate group can also participate in hydrogen bonding. This suggests that the molecule will have some affinity for polar solvents. The presence of the carboxylate group can also influence the electronic distribution within the pyridine ring, potentially affecting its basicity and, consequently, its solubility in acidic media.
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Influence of the Vinyl Group: The ethenyl (vinyl) group is non-polar and will contribute to the molecule's solubility in organic solvents. Compared to its saturated counterpart, the ethyl group, the vinyl group's double bond introduces rigidity and planarity, which can affect crystal packing and, consequently, the energy required to dissolve the solid, a key factor in thermodynamic solubility.
Based on these structural features and data from analogous compounds, a predicted solubility profile can be constructed.
Predicted Solubility in Common Solvents
Due to the lack of direct experimental data for Ethenyl pyridine-4-carboxylate, the following table provides a predicted solubility profile based on the known solubilities of Ethyl Pyridine-4-Carboxylate and 4-Vinylpyridine.
| Solvent | Predicted Solubility of Ethenyl Pyridine-4-Carboxylate | Rationale and Comparative Insights |
| Water | Slightly Soluble to Soluble | 4-Vinylpyridine is soluble in water, while Ethyl Pyridine-4-Carboxylate is slightly soluble. The presence of the carboxylate group in the target molecule may enhance aqueous solubility compared to the ethyl analog through hydrogen bonding with water molecules. |
| Ethanol | Soluble | Both analog compounds are soluble in ethanol, a polar protic solvent capable of hydrogen bonding. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent, and good solubility is expected. |
| Acetone | Soluble | 4-Vinylpyridine is soluble in acetone, a polar aprotic solvent. The polarity of the pyridine and carboxylate moieties should facilitate dissolution. |
| Acetonitrile | Soluble | A common polar aprotic solvent in chromatography, solubility is anticipated to be good. |
| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent, the overall organic character of the molecule should allow for good solubility. |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent, good solubility is predicted. |
| Hexane | Sparingly Soluble to Insoluble | A non-polar solvent, the polar pyridine and carboxylate groups are likely to limit solubility significantly. |
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. Two common methods are the determination of kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). It is often higher than thermodynamic solubility as it can reflect the solubility of an amorphous or metastable form[1].
-
Thermodynamic Solubility: This is the equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a more accurate representation of the true solubility and is typically determined using the shake-flask method[2].
1.3.1. Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the equilibrium solubility of Ethenyl pyridine-4-carboxylate in various solvents.
Materials:
-
Ethenyl pyridine-4-carboxylate (solid)
-
Selected solvents (e.g., water, ethanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid Ethenyl pyridine-4-carboxylate to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation[2].
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium[3].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.
-
Quantification: Analyze the concentration of Ethenyl pyridine-4-carboxylate in the filtered supernatant using a validated analytical method, such as HPLC.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent over time[2].
graph TD {
A[Start: Add excess solid to solvent] --> B{Equilibrate at constant temperature};
B --> C[Allow solid to settle / Centrifuge];
C --> D[Withdraw and filter supernatant];
D --> E{Analyze concentration (e.g., HPLC)};
E --> F{Is concentration stable over time?};
F -- Yes --> G[End: Equilibrium solubility determined];
F -- No --> B;
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}
Section 2: Stability Profile of Ethenyl Pyridine-4-Carboxylate
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This section delves into the potential degradation pathways and provides a framework for assessing the stability of Ethenyl pyridine-4-carboxylate.
Predicted Stability and Potential Degradation Pathways
The chemical structure of Ethenyl pyridine-4-carboxylate contains several functionalities that are susceptible to degradation under various stress conditions.
-
Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would yield pyridine-4-carboxylic acid and vinyl alcohol. Vinyl alcohol would then tautomerize to acetaldehyde. Vinyl esters are generally more resistant to hydrolysis than their saturated counterparts under neutral conditions, but can be susceptible in alkaline environments[4].
-
Oxidation: The pyridine ring and the vinyl group can be susceptible to oxidation.
-
Photodegradation: The presence of the pyridine ring and the conjugated system of the vinyl group and carboxylate suggests potential for degradation upon exposure to light.
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. 4-Vinylpyridine is known to polymerize when exposed to light and heat.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.
2.2.1. Recommended Stress Conditions
The following table outlines the recommended stress conditions for forced degradation studies of Ethenyl pyridine-4-carboxylate, in line with ICH guidelines.
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | Hydrolysis of the ester linkage. |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | Hydrolysis of the ester linkage. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the pyridine ring or vinyl group. |
| Thermal Degradation | Dry heat (e.g., 80 °C) | General decomposition, potential polymerization. |
| Photodegradation | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage, polymerization. |
2.2.2. Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on Ethenyl pyridine-4-carboxylate.
Materials:
-
Ethenyl pyridine-4-carboxylate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and other necessary solvents
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of Ethenyl pyridine-4-carboxylate in appropriate solvents for each stress condition.
-
Stress Application:
-
Acid/Base Hydrolysis: Treat the sample solutions with the specified acid or base and incubate at the desired temperature for a set period.
-
Oxidation: Add the oxidizing agent to the sample solution and incubate.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures.
-
Photodegradation: Expose the solid compound or a solution to a controlled light source.
-
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradants to ensure that no co-eluting peaks are present.
graph TD {
A[Start: Prepare sample solutions] --> B{Apply Stress Conditions};
subgraph Stress Conditions
B1[Acid Hydrolysis]
B2[Base Hydrolysis]
B3[Oxidation]
B4[Thermal Degradation]
B5[Photodegradation]
end
B --> C{Neutralize (if applicable)};
C --> D[Analyze by Stability-Indicating HPLC];
D --> E{Assess Peak Purity};
E --> F[Identify and Quantify Degradants];
F --> G[End: Degradation Profile Established];
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style G fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Section 3: Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM), typically using High-Performance Liquid Chromatography (HPLC). A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.
Key Attributes of a Stability-Indicating HPLC Method
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
General Approach to Method Development
-
Initial Screening: Begin with a generic reversed-phase HPLC method, screening different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers).
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to observe the separation of the parent compound from its degradation products.
-
Method Optimization: Adjust chromatographic parameters such as mobile phase gradient, pH, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Conclusion
This technical guide has provided a comprehensive overview of the critical physicochemical properties of Ethenyl pyridine-4-carboxylate: solubility and stability. While experimental data for this specific molecule is limited, a scientifically sound predictive framework has been established by leveraging data from its structural analogs. The detailed experimental protocols for thermodynamic solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust and reliable data. A thorough understanding and experimental characterization of the solubility and stability of Ethenyl pyridine-4-carboxylate are indispensable for its successful translation from a promising chemical entity to a viable pharmaceutical product or advanced material.
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